molecular formula C19H13N3O2S B2924191 (E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(phenylamino)acrylonitrile CAS No. 373377-84-5

(E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(phenylamino)acrylonitrile

Cat. No.: B2924191
CAS No.: 373377-84-5
M. Wt: 347.39
InChI Key: ATNIMNQOOASLCX-GXDHUFHOSA-N
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Description

The compound (E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(phenylamino)acrylonitrile is a benzothiazole-derived acrylonitrile featuring a benzo[d][1,3]dioxol-5-yl (methylenedioxyphenyl) group at the 4-position of the thiazole ring and a phenylamino substituent at the acrylonitrile moiety. Its synthesis likely follows a general Knoevenagel condensation protocol, as described in , where 2-(benzo[d]thiazol-2-yl)acetonitrile reacts with an appropriate aromatic aldehyde (e.g., 4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-carbaldehyde) in ethanol with triethylamine catalysis . The E-configuration is stabilized by conjugation, consistent with related compounds .

Properties

IUPAC Name

(E)-3-anilino-2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13N3O2S/c20-9-14(10-21-15-4-2-1-3-5-15)19-22-16(11-25-19)13-6-7-17-18(8-13)24-12-23-17/h1-8,10-11,21H,12H2/b14-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATNIMNQOOASLCX-GXDHUFHOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=CSC(=N3)C(=CNC4=CC=CC=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)C3=CSC(=N3)/C(=C/NC4=CC=CC=C4)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(phenylamino)acrylonitrile typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thiazole Ring: This can be achieved by reacting 2-aminothiophenol with a suitable α-haloketone under basic conditions.

    Introduction of the Benzo[d][1,3]dioxole Group: This step involves the coupling of the thiazole derivative with a benzo[d][1,3]dioxole-containing reagent, often through a palladium-catalyzed cross-coupling reaction.

    Formation of the Acrylonitrile Moiety: The final step involves the condensation of the intermediate with phenylamine and acrylonitrile under basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(phenylamino)acrylonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of the acrylonitrile group to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nitric acid for nitration, bromine for bromination.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Amino derivatives with reduced acrylonitrile group.

    Substitution: Substituted aromatic compounds with nitro or halogen groups.

Scientific Research Applications

Chemistry

In chemistry, (E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(phenylamino)acrylonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound may be investigated for its potential biological activities, such as antimicrobial or anticancer properties. Its ability to interact with biological macromolecules makes it a candidate for drug discovery and development.

Medicine

In medicine, derivatives of this compound could be explored for their therapeutic potential. The presence of multiple functional groups allows for the design of molecules that can target specific biological pathways.

Industry

In industry, this compound could be used in the development of advanced materials, such as polymers or dyes, due to its aromatic and heterocyclic structures.

Mechanism of Action

The mechanism of action of (E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(phenylamino)acrylonitrile depends on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into binding sites of proteins, influencing their function and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on Physical Properties

Key analogues include compounds from the (E)-2-(benzo[d]thiazol-2-yl)-3-arylacrylonitrile family (). Their physical properties vary based on aryl substituents:

Compound ID () Aryl Substituent Melting Point (°C) Yield (%)
7f Pyridin-3-yl 155–157 66
7g 5-(4-Chlorophenyl)furan-2-yl 185–187 59
7h 5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl 188–190 59
7i 2-Furyl 138–140 51
7j 1,1'-Biphenyl-4-yl 191–193 84

Key Observations :

  • Melting Points : Bulky substituents (e.g., biphenyl in 7j) increase melting points due to enhanced crystallinity . The target compound’s benzo[d][1,3]dioxol-5-yl group may yield a melting point between 180–190°C, comparable to 7g and 7h.
  • Yields : Electron-deficient aldehydes (e.g., chlorophenyl in 7g) show moderate yields (59%), while electron-rich aldehydes (e.g., biphenyl in 7j) achieve higher yields (84%) . The target compound’s aldehyde (methylenedioxyphenyl-thiazole) may result in a yield ~60–70%, similar to 7g.
Antiviral and Antitumor Potential
  • Benzothiazole Derivatives (): Compounds like 2-(benzo[d]thiazol-2-yl)-3-(dimethylamino)acrylonitrile intermediates exhibit antiviral activity against Herpes Simplex Virus (HSV) via Hsp90α inhibition . The target compound’s phenylamino group may enhance binding to biological targets compared to dimethylamino substituents.
  • Antitumor Compounds (): Derivatives such as 2-((4-(benzo[d]thiazol-2-yl)phenylamino)methylene)malononitrile (11a) show antitumor activity.

Functional Group Modifications

  • Nitro/Amino Derivatives (): Compounds like (Z)-3-(benzo[d][1,3]dioxol-5-yl)-2-(4-nitrophenyl)acrylonitrile (27) and its reduced amine derivative (28) highlight the impact of electron-withdrawing (NO₂) vs. electron-donating (NH₂) groups. The target compound’s phenylamino group provides moderate electron donation, balancing reactivity and stability .
  • Halogenated Analogues () : Chloro- and fluoro-substituted derivatives (e.g., CAS 372506-93-9) show increased metabolic stability. The target compound lacks halogens but includes a methylenedioxy group, which may confer similar stability through steric shielding .

Biological Activity

(E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(phenylamino)acrylonitrile is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features. The compound incorporates a thiazole ring, a benzo[d][1,3]dioxole moiety, and an acrylonitrile functional group, suggesting potential for diverse biological activities.

Structural Characteristics

The molecular formula of this compound is C19H12N4O4SC_{19}H_{12}N_{4}O_{4}S, with a molecular weight of 392.39 g/mol. Its structure can be summarized as follows:

Component Description
Thiazole Ring A five-membered heterocyclic compound containing sulfur and nitrogen.
Benzo[d][1,3]dioxole A bicyclic structure known for its biological activity.
Acrylonitrile Group A vinyl nitrile that can participate in various chemical reactions.

Biological Activity

The biological activity of this compound is predicted to be significant based on its structural components. Compounds with similar structures have been associated with various pharmacological effects:

  • Antimicrobial Activity : Thiazole derivatives are often noted for their antimicrobial properties, which may extend to this compound.
  • Anticancer Potential : The presence of the acrylonitrile moiety suggests potential anticancer activity, as many related compounds have shown efficacy against cancer cell lines by inducing apoptosis and cell cycle arrest.
  • Anti-inflammatory Effects : The benzo[d][1,3]dioxole component is linked to anti-inflammatory activities in various studies.

Mechanistic Insights

Research indicates that compounds similar to this compound may interact with multiple biological targets through various mechanisms:

  • Apoptosis Induction : Similar compounds have been shown to trigger programmed cell death in cancer cells.
  • Cell Cycle Arrest : They may interfere with the normal progression of the cell cycle, leading to inhibited proliferation of cancer cells.

Case Studies and Research Findings

Recent studies have explored the biological activities of thiazole and benzo[d][1,3]dioxole derivatives:

  • Antimicrobial Studies : Research on related thiazole compounds demonstrated significant antimicrobial activity against bacterial strains such as Staphylococcus aureus and Escherichia coli .
  • Anticancer Activity : A study evaluated the anticancer potential of similar compounds in human cancer cell lines (e.g., MDA-MB-231 breast cancer cells), showing moderate inhibition of cell growth .
  • Mechanism Exploration : Investigations into the mechanisms of action revealed that these compounds could inhibit critical pathways involved in tumor growth and survival, including the Raf-1 signaling pathway .

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